Cloruro de butirilcolina

Descripción general

Descripción

Butyrylcholine chloride is a chemical compound related to acetylcholine, a neurotransmitter, and is involved in the hydrolysis of esters of choline. This compound is of significant interest in neurobiology due to its unique enzymatic properties and widespread distribution in the nervous system, suggesting its involvement in neural function and possibly in neurodegenerative diseases (Darvesh, Hopkins, & Geula, 2003).

Synthesis Analysis

Butyrylcholine chloride's synthesis has been explored in various studies, focusing on its formation from basic chemical reactions. For example, the reaction of butyryl chloride with ethynylbenzene in the presence of AlCl3 has been shown to produce a novel polycarbocycle core, demonstrating the compound's complex synthesis pathways (Zinchenko, Kobelevskaya, & Popov, 2023).

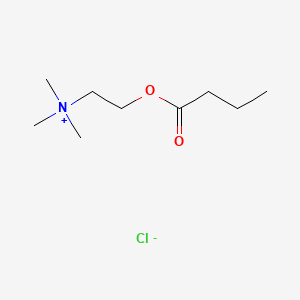

Molecular Structure Analysis

The molecular structure of butyrylcholine chloride and similar compounds has been elucidated through various spectroscopic methods. For instance, X-ray crystallography revealed the hydrogen bonding network and hydrophobic interactions between n-butyl groups of 1-butyl-3-methylimidazolium chloride, providing insights into the ionic liquid structure which may partially exist in the ionic liquid state of butyrylcholine chloride (Saha, Hayashi, Kobayashi, & Hamaguchi, 2003).

Chemical Reactions and Properties

The chemical reactions involving butyrylcholine chloride often result in the formation of complex molecules with unique properties. The compound's role in facilitating hydrogen bonding and its interaction with other chemical entities underline its chemical versatility and relevance in various chemical reactions (Remsing, Swatloski, Rogers, & Moyna, 2006).

Physical Properties Analysis

Research into the physical properties of compounds related to butyrylcholine chloride, such as 1-butyl-3-methylimidazolium chloride, reveals characteristic features like wide pre-melting ranges and excessive supercooling, shedding light on the dynamic behavior of the butyl group's conformations (Nishikawa et al., 2007).

Chemical Properties Analysis

The chemical properties of butyrylcholine chloride, particularly its solvation and dissolution mechanisms in ionic liquids, have been the focus of several studies. These investigations provide a deeper understanding of the interactions between the compound and other chemical entities, highlighting its role in the formation of complex molecular structures (Remsing et al., 2006).

Aplicaciones Científicas De Investigación

Estudios de actividad enzimática

El cloruro de butirilcolina se utiliza ampliamente en ensayos bioquímicos para medir la actividad de las colinesterasas, particularmente la butirilcolinesterasa (BChE). Al actuar como sustrato para la BChE, ayuda a comprender la cinética enzimática y la influencia de varios inhibidores o activadores en su actividad .

Investigación en neurobiología

En neurobiología, el this compound sirve como una herramienta para estudiar el papel de la BChE en el sistema nervioso. Se utiliza para investigar la función de la enzima en la neurotransmisión colinérgica y su participación en enfermedades neurodegenerativas como el Alzheimer .

Pruebas de función hepática

El this compound se utiliza en las pruebas de función hepática para evaluar la actividad de la BChE, que es un biomarcador importante para la salud hepática. Las alteraciones en la actividad de la BChE pueden indicar disfunción hepática o toxicidad por organofosforados .

Investigación de la enfermedad de Alzheimer

Los investigadores utilizan el this compound para explorar el potencial terapéutico de los inhibidores de la BChE en la enfermedad de Alzheimer. El compuesto ayuda a estudiar el papel de la enzima en la formación de placas amiloides y la señalización colinérgica en el cerebro .

Tratamiento de la toxicidad por organofosforados

En el contexto de la intoxicación por organofosforados, el this compound se utiliza para estudiar la eficacia de los tratamientos como las oximas, que reactivan las colinesterasas inhibidas por compuestos tóxicos .

Estudios de metabolismo lipídico

Estudios recientes sugieren un papel para la BChE en el metabolismo lipídico. El this compound se utiliza para investigar este papel, particularmente en la hidrólisis de lípidos y las posibles implicaciones para las enfermedades metabólicas .

Mecanismo De Acción

Safety and Hazards

Butyrylcholine chloride is flammable and containers may explode when heated . It causes burns of eyes, skin, and mucous membranes . Vapors may form explosive mixtures with air . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

Research in the field of choline biology and its role in human health is ongoing . Future directions include the development of temperature-based point-of-care testing (POCT) for butyrylcholinesterase detection . This could bring a new horizon for the development of clinical butyrylcholinesterase detection .

Propiedades

IUPAC Name |

2-butanoyloxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.ClH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOBYGVZILHVOO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3922-86-9 (Parent) | |

| Record name | 2-Butyryloxyethyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002963782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40952094 | |

| Record name | 2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855914 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

2963-78-2 | |

| Record name | Butyrylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2963-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyryloxyethyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002963782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyrylcholine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyryloxyethyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyrylcholine chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA8BW33DQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

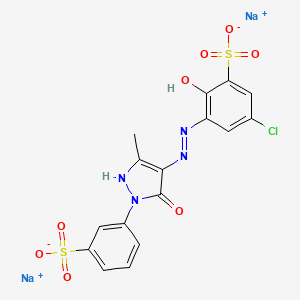

Feasible Synthetic Routes

Q & A

Q1: How does Butyrylcholine chloride interact with its target and what are the downstream effects?

A1: Butyrylcholine chloride acts as a substrate for the enzyme butyrylcholinesterase (BChE) [, , ]. BChE hydrolyzes butyrylcholine chloride into butyric acid and choline []. This enzymatic reaction is often used in biosensor applications to detect organophosphates, which inhibit BChE activity [].

Q2: What is the structural characterization of Butyrylcholine chloride?

A2:

- Spectroscopic Data: While the provided abstracts don't include specific spectroscopic data, techniques like NMR [] can be used to characterize the structure and dynamics of butyrylcholine chloride.

Q3: How is Butyrylcholine chloride used in biosensors?

A3: Butyrylcholine chloride serves as a key component in potentiometric biosensors designed to detect α-chaconine []. The biosensor utilizes the inverse inhibition of butyrylcholinesterase by α-chaconine. By measuring the changes in enzymatic activity upon exposure to α-chaconine, the biosensor can quantify the concentration of this toxic compound [].

Q4: Are there any known effects of Butyrylcholine chloride on cell differentiation?

A4: Research suggests that butyrylcholine chloride, alongside sodium butyrate, can mildly increase acetylcholinesterase (AchE) activity in mouse erythroleukemia (MEL) cells []. This finding indicates a potential role of butyrylcholine chloride in influencing megakaryocytic differentiation, although this effect appears less pronounced than its role as a BChE substrate [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-3-[(4-carbamoyl-1-pyridin-1-iumyl)methyl]-8-oxo-7-[(1-oxo-2-thiophen-2-ylethyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1219782.png)

![2,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B1219788.png)